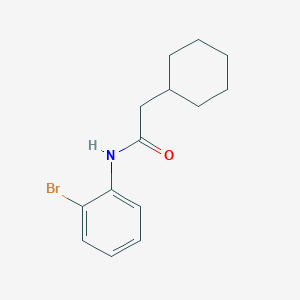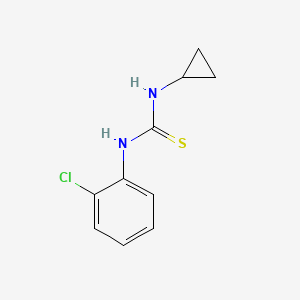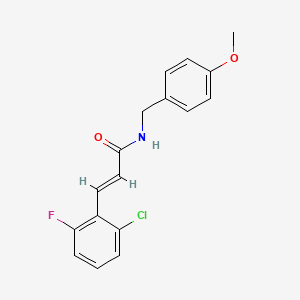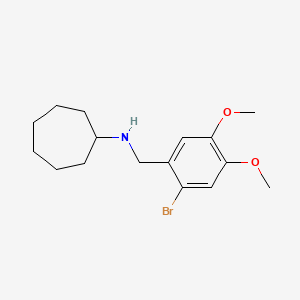![molecular formula C18H18ClNO4 B5720174 8-CHLORO-7-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5720174.png)
8-CHLORO-7-[2-OXO-2-(PYRROLIDIN-1-YL)ETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chloro substituent at the 8th position, a pyrrolidin-1-yl group at the 7th position, and an oxo group at the 2nd position. Chromenone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromenone core: The chromenone core can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the chloro substituent: The chloro substituent at the 8th position can be introduced via electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the pyrrolidin-1-yl group: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions using pyrrolidine and a suitable leaving group, such as a halide or tosylate.
Formation of the oxo group: The oxo group at the 2nd position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups present in the molecule.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Pyrrolidine, amines, and thiols.
Electrophiles: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromenone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, infections, and inflammatory disorders.
Industry: In the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-chloro-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with receptors: Binding to cell surface or intracellular receptors to modulate signaling pathways.
Modulating gene expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
8-Chloro-7-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can be compared with other similar compounds, such as:
Chromenone derivatives: Compounds with similar chromenone cores but different substituents, such as 7-hydroxy-4-methylchromen-2-one and 6-chloro-4-phenylchromen-2-one.
Pyrrolidin-1-yl derivatives: Compounds with similar pyrrolidin-1-yl groups but different cores, such as 1-(2-oxo-2-phenylethyl)pyrrolidine and 1-(2-oxo-2-(morpholin-4-yl)ethyl)pyrrolidine.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
8-chloro-7-(2-oxo-2-pyrrolidin-1-ylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c19-14-8-13-11-4-3-5-12(11)18(22)24-15(13)9-16(14)23-10-17(21)20-6-1-2-7-20/h8-9H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVAQHAHCSZIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
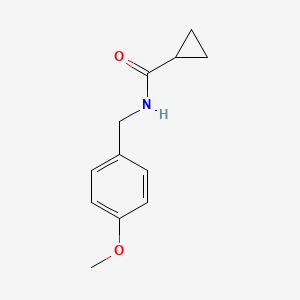
![1-[(2-ethoxyphenyl)methyl]-4-ethylpiperazine](/img/structure/B5720117.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B5720123.png)
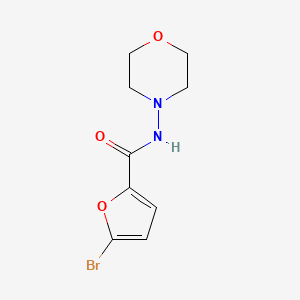
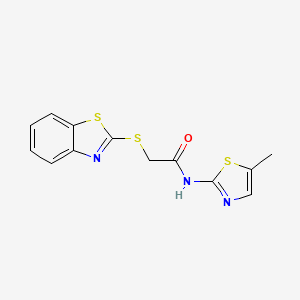
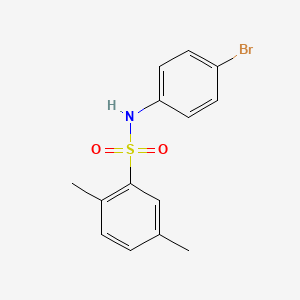
![N-BENZYL-3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B5720149.png)
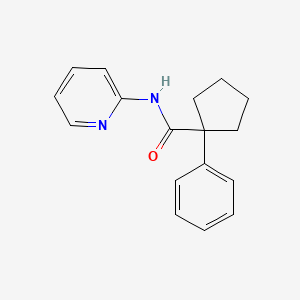
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)
